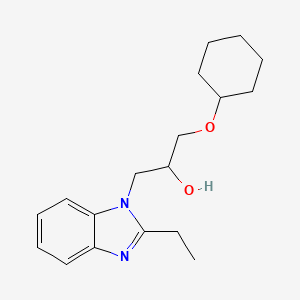

![molecular formula C36H60O8 B12467537 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12467537.png)

2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ginsenoside Rk3 is a rare bioactive compound derived from ginseng and Panax notoginseng. It is a type of saponin, which are glycosides with a distinctive structure that includes a sugar moiety attached to a triterpene or steroid aglycone. Ginsenoside Rk3 has been studied for its various pharmacological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ginsenoside Rk3 can be synthesized through the heat treatment of Gynostemma pentaphyllum. This process involves the cleavage of glycosidic bonds and the rearrangement of hydrogen bonds under weak acidic conditions provided by the plant itself . The glycosidic bond at the 20th position of ginsenoside Rb3 is cleaved to form ginsenoside Rd, which is then converted to ginsenoside Rg3 (S) and Rg3 ®. These compounds are further dehydrated to form ginsenoside Rk1 and Rg5 .

Industrial Production Methods

Industrial production of ginsenoside Rk3 involves the use of biotechnological methods, including the use of microbial chassis such as Saccharomyces cerevisiae. Advances in synthetic biology have enabled the large-scale production of rare ginsenosides by identifying key enzymes involved in their biosynthetic pathways .

Analyse Chemischer Reaktionen

Types of Reactions

Ginsenoside Rk3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving ginsenoside Rk3 include oxidizing agents, reducing agents, and catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions involving ginsenoside Rk3 include other rare ginsenosides such as ginsenoside Rg3, Rk1, and Rg5. These transformations are crucial for studying the structure-activity relationship of ginsenosides and their pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Ginsenoside Rk3 has a wide range of scientific research applications:

Chemistry: It is used to study the structure-activity relationship of saponins and their chemical transformations.

Biology: Ginsenoside Rk3 is studied for its effects on cellular processes such as apoptosis and autophagy.

Medicine: Ginsenoside Rk3 has demonstrated anti-cancer properties, particularly against esophageal and lung cancer It also shows potential in treating type 2 diabetes mellitus by ameliorating high-fat-diet/streptozocin-induced conditions.

Industry: The compound is used in the development of dietary supplements and functional foods due to its health benefits.

Wirkmechanismus

Ginsenoside Rk3 exerts its effects through various molecular targets and pathways. It mediates apoptosis and autophagy by regulating the PI3K/Akt/mTOR pathway . Additionally, it influences the expression of proteins involved in apoptosis, such as caspase-8, -9, and -3, and the Bcl-2 family proteins . In neurogenesis, ginsenoside Rk3 promotes synaptogenesis and prevents injury through the CREB-BDNF pathway .

Vergleich Mit ähnlichen Verbindungen

Ginsenoside Rk3 is similar to other rare ginsenosides such as ginsenoside Rg3, Rk1, and Rg5. These compounds share structural similarities but differ in their pharmacological effects and potency. For instance:

Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory properties.

Ginsenoside Rk1: Exhibits anti-inflammatory and anti-cancer activities.

Ginsenoside Rg5: Demonstrates significant anti-cancer effects.

Ginsenoside Rk3 is unique due to its specific effects on the PI3K/Akt/mTOR pathway and its potential in treating esophageal cancer .

Eigenschaften

Molekularformel |

C36H60O8 |

|---|---|

Molekulargewicht |

620.9 g/mol |

IUPAC-Name |

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3 |

InChI-Schlüssel |

AVXFIVJSCUOFNT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-oxo-2-phenylethoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12467465.png)

![2-[(2-Bromo-4-nitrophenyl)amino]-2-oxoethyl carbamimidothioate](/img/structure/B12467479.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B12467481.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12467497.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B12467498.png)

![Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B12467519.png)

![6-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12467521.png)

![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12467542.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12467547.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12467549.png)